N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide
Description
N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a triazole ring, a pyrrolidine ring, and methoxyphenyl and ethyl groups, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-4-23(11-16-7-8-18(27-2)19(10-16)28-3)20(26)13-24-9-5-6-17(24)12-25-15-21-14-22-25/h7-8,10,14-15,17H,4-6,9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKDTEHENWVQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)OC)OC)C(=O)CN2CCCC2CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the alkylation of 3,4-dimethoxybenzyl chloride with N-ethyl-2-pyrrolidinone, followed by the introduction of the triazole moiety through a nucleophilic substitution reaction with 1,2,4-triazole. The final step involves the acylation of the resulting intermediate with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-purity reagents, advanced purification techniques such as recrystallization or chromatography, and the implementation of scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process and ensure consistency in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also disrupt cellular processes by binding to DNA or proteins, leading to altered gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide
- **N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]propionamide
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-[2-(1,2,4-triazol-1-ylmethyl)pyrrolidin-1-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
